molecular formula C9H9F3O B1354913 1-(Methoxymethyl)-3-(trifluoromethyl)benzene CAS No. 380633-51-2

1-(Methoxymethyl)-3-(trifluoromethyl)benzene

Cat. No. B1354913
M. Wt: 190.16 g/mol
InChI Key: SYNGSIMIBZUBSQ-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . This is a challenging task in organic synthesis .


Molecular Structure Analysis

The trifluoromethyl group has three equivalent C–F bonds . These bonds are strong and can influence the properties of the compound .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on the specific compound. The trifluoromethyl group can influence these properties due to its strong C–F bonds .

Scientific Research Applications

  • Single-Benzene-Based Fluorophores

    • Field : Organic & Biomolecular Chemistry .
    • Application : These fluorophores have been used in various basic research fields and industries . They have ushered in a new era in biology and materials science .
    • Methods : The design and analysis of these fluorophores involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
    • Results : Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design .
  • Trifluoromethylation

    • Field : Pharmaceuticals, Agrochemicals, and Materials .
    • Application : The trifluoromethyl group plays an increasingly important role in these fields . It is used in the trifluoromethylation of carbon-centered radical intermediates .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .

Future Directions

The future directions in the field of trifluoromethyl-containing compounds involve further advances in the trifluoromethylation of carbon-centered radical intermediates and the activation of the C–F bond in organic synthesis .

properties

IUPAC Name

1-(methoxymethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGSIMIBZUBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565551
Record name 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-3-(trifluoromethyl)benzene

CAS RN

380633-51-2
Record name 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Chen, S Xia, R Zhang, Y Li, CA Famulare, H Fan… - Molecular Cell, 2021 - cell.com
Mutant isocitrate dehydrogenase (IDH) 1 and 2 play a pathogenic role in cancers, including acute myeloid leukemia (AML), by producing oncometabolite 2-hydroxyglutarate (2-HG). We …
Number of citations: 14 www.cell.com
D Chen, S Xia, R Zhang, Y Li, CA Famulare, H Fan… - Molecular …, 2021 - ncbi.nlm.nih.gov
Mutant isocitrate dehydrogenase (IDH) 1 and 2 play a pathogenic role in cancers including acute myeloid leukemia (AML) by producing oncometabolite 2-hydroxyglutarate (2-HG). We …
Number of citations: 0 www.ncbi.nlm.nih.gov

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